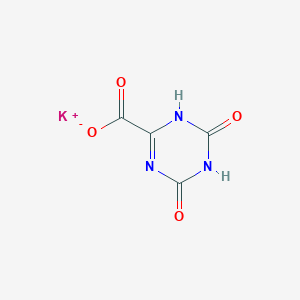
Yttrium(III) Sulfate Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium(III) Sulfate Hydrate is an inorganic compound with the chemical formula Y₂(SO₄)₃·xH₂O. It is commonly found in its anhydrous and octahydrate forms. This compound is known for its white solid appearance and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium(III) Sulfate Hydrate can be synthesized through various methods. One common approach involves reacting yttrium hydroxide with sulfuric acid:
2Y(OH)3+3H2SO4→Y2(SO4)3+6H2O
This reaction typically occurs under controlled conditions to ensure the complete conversion of yttrium hydroxide to yttrium sulfate .
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving yttrium oxide in sulfuric acid, followed by crystallization. The process involves careful control of temperature and concentration to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium(III) Sulfate Hydrate undergoes various chemical reactions, including:
Oxidation: Yttrium(III) sulfate can be oxidized to form yttrium oxide.
Reduction: It can be reduced to yttrium metal under specific conditions.
Substitution: Yttrium(III) sulfate can form double salts with alkali metals, such as potassium yttrium sulfate (K₃Y(SO₄)₃).
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting yttrium sulfate with alkali metal sulfates under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Double salts like potassium yttrium sulfate (K₃Y(SO₄)₃)
Applications De Recherche Scientifique
Yttrium(III) Sulfate Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds.
Biology: Employed in bioimaging and as a fluorescent probe for detecting yttrium ions.
Medicine: Utilized in targeted radiotherapy and as a component in certain medical imaging techniques.
Industry: Applied in the production of phosphors, ceramics, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Yttrium(III) Sulfate Hydrate involves its interaction with various molecular targets. In bioimaging, for example, it acts as a fluorescent probe by binding to specific biomolecules, allowing for the visualization of biological processes . In catalysis, yttrium ions facilitate chemical reactions by providing active sites for reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium(III) Nitrate: Y(NO₃)₃
Yttrium(III) Chloride: YCl₃
Yttrium(III) Oxide: Y₂O₃
Yttrium(III) Fluoride: YF₃
Uniqueness
Yttrium(III) Sulfate Hydrate is unique due to its high solubility in water and its ability to form double salts with alkali metals. This property makes it particularly useful in various industrial and research applications, distinguishing it from other yttrium compounds .
Propriétés
IUPAC Name |
yttrium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Y/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFHOOVHYDTCO-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)








